REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[C:6]([NH:11]C(=O)C)[CH:7]=[CH:8][C:9]=1[OH:10])(=[O:3])[CH3:2].Cl.N>>[NH2:11][C:6]1[CH:7]=[CH:8][C:9]([OH:10])=[C:4]([C:1](=[O:3])[CH3:2])[CH:5]=1
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Name
|
|
Quantity
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1.029 g
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Type
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reactant
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Smiles
|
C(C)(=O)C=1C=C(C=CC1O)NC(C)=O
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Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 40 minutes
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Duration
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40 min
|
Type
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FILTRATION
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Details
|
The precipitated solid was collected by filtration as 1-(5-amino-2-hydroxy-phenyl)-ethanone (0.677 g, 84%) a green solid
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=CC(=C(C1)C(C)=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |